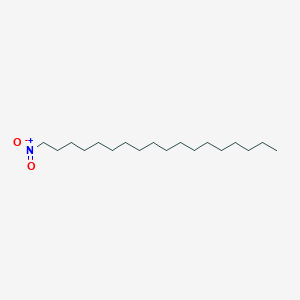

1-Nitrooctadecane

Description

1-Nitrooctadecane is a long-chain aliphatic nitro compound with the molecular formula C₁₈H₃₇NO₂. Nitroalkanes are characterized by a nitro group (-NO₂) attached to a carbon chain. These compounds are typically hydrophobic due to their long hydrocarbon tails and find applications in organic synthesis, surfactants, and materials science. The extended 18-carbon chain in 1-nitrooctadecane likely enhances its lipophilicity compared to shorter-chain derivatives, making it suitable for specialized industrial or research applications.

Properties

IUPAC Name |

1-nitrooctadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYMYSYDHKNXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrooctadecane can be synthesized through the nitration of octadecane. The most common method involves the treatment of octadecane with a nitrating agent such as silver nitrite in the presence of a solvent like diethyl ether. The reaction is typically carried out at room temperature for several days to ensure complete nitration .

Industrial Production Methods: In an industrial setting, the production of 1-nitrooctadecane involves the large-scale nitration of octadecane using similar methods but optimized for higher yields and efficiency. The process may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 1-nitrooctadecane .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrooctadecane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon.

Oxidation: The compound can be oxidized to form nitro alcohols or nitro acids under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products Formed:

Reduction: Octadecylamine.

Oxidation: Nitro alcohols, nitro acids.

Substitution: Various substituted octadecanes.

Scientific Research Applications

1-Nitrooctadecane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-nitrooctadecane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules or participate in further chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chain Length Variation: 1-Nitrododecane (C₁₂H₂₅NO₂)

1-Nitrododecane (CAS: 16891-99-9) shares the same nitroalkane functional group but has a shorter 12-carbon chain. Key differences include:

- Molecular Weight : 215.33 g/mol (1-nitrododecane) vs. ~299.5 g/mol (1-nitrooctadecane) .

- Solubility : Both compounds exhibit low water solubility due to their hydrophobic chains. However, 1-nitrooctadecane’s longer chain further reduces polarity, limiting solubility in polar solvents.

- Applications : Shorter nitroalkanes like 1-nitrododecane are intermediates in organic synthesis, while longer chains (e.g., C₁₈) may serve as surfactants or phase-transfer catalysts .

Functional Group Variation: N-Nitroso-N-methyloctadecylamine (C₁₉H₄₀N₂O)

This compound features a nitroso (-N=O) group attached to an amine, contrasting with the nitro group in 1-nitrooctadecane. Key distinctions:

Complex Functional Groups: 1-Nitro-2-(nitroperoxy)dodecane (C₁₂H₂₄N₂O₆)

This compound combines nitro and nitroperoxy (-OONO₂) groups, significantly enhancing reactivity:

Structural Isomerism: 1-Nitroadamantane (C₁₀H₁₅NO₂)

1-Nitroadamantane features a rigid adamantane framework instead of a linear chain:

- Physical Properties : The adamantane structure confers higher melting points and moderate solubility in organic solvents compared to linear nitroalkanes .

- Applications : Used in pharmaceuticals and advanced materials due to its stability and unique geometry .

Data Tables

Table 1: Physicochemical Properties of Selected Nitro Compounds

*Properties inferred from analogous compounds.

Biological Activity

1-Nitrooctadecane is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to an octadecane chain. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. Understanding its biological activity is crucial for evaluating its applications in medicine and industry.

1-Nitrooctadecane has the molecular formula C18H37NO2. The structure includes a long hydrocarbon chain, which influences its solubility and interaction with biological systems. The nitro group can undergo various chemical reactions, making this compound versatile for synthetic applications.

Antimicrobial and Antifungal Properties

Research indicates that 1-nitrooctadecane exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds within the nitroalkane class can disrupt microbial cell membranes and inhibit growth. For instance, a study highlighted that aliphatic nitro compounds, including 1-nitrooctadecane, demonstrated effective inhibition against various bacterial strains and fungi.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Cytotoxicity

The cytotoxic effects of 1-nitrooctadecane have been evaluated in several studies. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving DNA interstrand cross-linking. This property is particularly relevant in the context of developing antitumor agents. A study on related compounds indicated that nitroacridines exhibited cytotoxicity correlated with their ability to form DNA cross-links, suggesting a similar mechanism may be at play for 1-nitrooctadecane .

The biological activity of 1-nitrooctadecane is believed to stem from its ability to generate reactive intermediates upon metabolic activation. These intermediates can interact with cellular components, leading to alterations in enzyme activity and cellular signaling pathways. The nitro group can undergo reduction to form amines, which may further react with nucleophiles within cells, contributing to its cytotoxic effects .

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 1-nitrooctadecane against clinical isolates of bacteria and fungi. The results demonstrated a consistent inhibitory effect across multiple strains, highlighting the compound's potential as a therapeutic agent.

- Methodology : Disk diffusion method was employed to evaluate antimicrobial activity.

- Findings : The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of 1-nitrooctadecane on HeLa cells. The findings revealed that treatment with varying concentrations resulted in dose-dependent cell death.

- Concentration Range : 0.5 µM to 10 µM.

- Results : At higher concentrations (≥5 µM), significant reductions in cell viability were observed (p < 0.01).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.